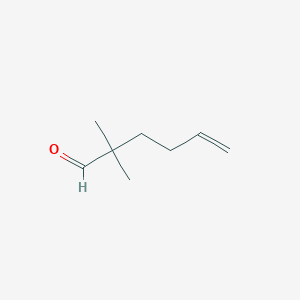

2,2-Dimethylhex-5-enal

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhex-5-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRGYLRBOKDMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438100 | |

| Record name | 5-Hexenal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52278-99-6 | |

| Record name | 5-Hexenal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 2,2 Dimethylhex 5 Enal and Its Structural Analogues

Established Synthetic Pathways for 2,2-Dimethylhex-5-enal

Established routes for synthesizing aldehydes with structural similarities to this compound often rely on classic carbon-carbon bond-forming reactions. These methods provide a foundational framework for assembling the target molecule from simpler, commercially available precursors.

The synthesis of this compound can be approached through several logical disconnections of its carbon backbone. Key strategies include carbonyl condensation reactions like the Aldol (B89426) condensation to form the C3-C4 bond, olefination reactions such as the Wittig reaction to construct the C5-C6 double bond, and the transformation of functional group precursors, which might be prepared using oxidative cleavage methods like the Baeyer-Villiger oxidation on a suitable cyclic ketone. Each approach offers distinct advantages and challenges related to starting material availability, reaction conditions, and control over selectivity.

The Aldol condensation is a powerful tool for forming carbon-carbon bonds. In a retrosynthetic sense, a crossed or mixed Aldol reaction represents a viable pathway to the carbon skeleton of this compound. youtube.comchegg.com This strategy typically involves the reaction between an enolate (the nucleophile) and a carbonyl compound (the electrophile).

To construct this compound, a crossed Aldol reaction could be envisioned between an enolate derived from isobutyraldehyde (B47883) and an appropriate three-carbon electrophile. A primary challenge in crossed Aldol reactions is achieving selectivity to prevent self-condensation of each carbonyl component. youtube.com One strategy to overcome this is to use a directed method, such as pre-forming the enolate of one partner with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the slow addition of the second carbonyl compound. youtube.com The initial β-hydroxy aldehyde product of the Aldol addition would then undergo dehydration to yield an α,β-unsaturated aldehyde, which would require further steps to arrive at the target structure.

Table 1: Potential Precursors for Aldol-Based Synthesis

| Role | Precursor Compound | Resulting Fragment |

|---|---|---|

| Nucleophile (Enolate Source) | Isobutyraldehyde | C1-C2-C(CH₃)₂ fragment |

The reaction mechanism, whether base- or acid-catalyzed, involves the formation of an enol or enolate which then attacks the carbonyl carbon of the electrophile. youtube.com Subsequent dehydration under condensation conditions leads to a conjugated system. youtube.com

The Wittig reaction is a premier method for synthesizing alkenes with absolute control over the double bond's location. libretexts.org This makes it an excellent candidate for introducing the terminal double bond in this compound. The reaction involves a phosphonium (B103445) ylide (the Wittig reagent) reacting with an aldehyde or ketone. libretexts.orgwikipedia.org

For the synthesis of this compound, the logical disconnection is across the C5-C6 double bond. This retrosynthetic step suggests a reaction between a four-carbon phosphonium ylide and a four-carbon aldehyde precursor containing the α,α-dimethyl substitution pattern. More practically, the reaction would involve an aldehyde precursor and methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a common Wittig reagent for introducing a terminal methylene (B1212753) group. wikipedia.org

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; non-stabilized ylides, such as the one required here, typically favor the formation of (Z)-alkenes. organic-chemistry.org

Table 2: Precursors for Wittig Reaction-Based Synthesis

| Role | Precursor Compound |

|---|---|

| Carbonyl Compound | 2,2-Dimethyl-4-oxobutanal |

The Baeyer-Villiger oxidation is an oxidative cleavage of a C-C bond adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org This reaction can be employed in a multi-step synthesis to generate a precursor that can be converted into this compound.

A potential strategy involves the oxidation of a suitably substituted cyclic ketone, such as 3,3-dimethylcyclopentanone. The Baeyer-Villiger oxidation of this ketone would insert an oxygen atom to form a six-membered lactone (a cyclic ester). The regioselectivity of this oxidation is predictable, governed by the migratory aptitude of the adjacent carbon atoms; more substituted carbons migrate preferentially. organic-chemistry.orgquimicaorganica.org In this case, the more substituted tertiary carbon would migrate, leading to a specific lactone isomer. This lactone can then be transformed through a series of steps, such as reductive opening to a diol, selective protection, oxidation of one alcohol to an aldehyde, and subsequent olefination, to yield the final product. The Baeyer-Villiger oxidation itself is valued for its stereospecificity and predictable regiochemistry. sigmaaldrich.com

Novel Approaches in the Synthesis of this compound and its Congeners

Modern synthetic chemistry increasingly focuses on efficiency and stereocontrol. Novel methodologies aim to construct complex molecules like this compound and its analogues with higher precision, often employing catalytic and enantioselective approaches.

While this compound is an achiral molecule, the synthesis of its structural analogues or congeners bearing stereocenters is a significant area of research. Enantioselective synthesis is crucial for accessing optically active products, particularly for applications in medicinal chemistry and materials science. nih.gov

The desymmetrization of achiral or meso compounds is a powerful strategy for creating stereogenic centers. nih.gov For example, an analogue of this compound could be synthesized from a prochiral diketone via an intramolecular aldol reaction catalyzed by a chiral N-heterocyclic carbene (NHC). This approach can generate functionalized carbocycles containing quaternary carbon stereocenters with high enantioselectivity. nih.gov

Furthermore, asymmetric Baeyer-Villiger oxidation can be used to synthesize chiral lactones from racemic or meso ketones. nih.gov These chiral lactones are valuable intermediates that can be converted into a wide range of biologically active natural products and their analogues. nih.gov The kinetic resolution of racemic ketones through highly regio- and enantioselective Baeyer-Villiger oxidation is another established technique. sigmaaldrich.com These enantioselective methods, while not directly applicable to the achiral target compound, are central to the synthesis of its chiral congeners and represent the forefront of modern synthetic organic chemistry.

Metal-Catalyzed Coupling Reactions for Allylic Alcohol Formation

The synthesis of allylic alcohols serves as a crucial step in the formation of unsaturated aldehydes, as they can be readily oxidized to the desired carbonyl compound. Metal-catalyzed coupling reactions provide a powerful means to construct these key intermediates. nih.govnsf.gov

Various transition metals, including nickel, ruthenium, and iridium, catalyze the C-C bond formation between pronucleophiles and proelectrophiles to yield allylic or homoallylic alcohols. nih.govnih.gov For instance, nickel(0)-catalyzed couplings of alkynes with aldehydes can produce α,β-unsaturated ketones, which can be subsequently reduced to allylic alcohols. nih.gov This process often involves the oxidative coupling of the alkyne and aldehyde to form a metalladihydrofuran intermediate. nih.gov Another approach involves the iridium-catalyzed reaction of alkynes with alcohols or aldehydes, which can proceed through an alkyne-to-allene isomerization pathway to ultimately furnish β,γ-unsaturated ketones, precursors to a different class of allylic alcohols. nih.gov

A significant advancement in this area is the enantioselective reductive coupling of alkynes and aldehydes. nih.govorganic-chemistry.org Catalytic systems, often employing nickel or copper, can generate highly enantioenriched trisubstituted allylic alcohols with excellent control over regioselectivity and alkene geometry. nih.govorganic-chemistry.org These methods represent a convergent and efficient alternative to the use of stoichiometric vinylmetal reagents. nih.gov For example, a modular copper-catalyzed hydrocarbonylative coupling of alkyl halides and alkynes, followed by a tandem 1,2-reduction, has been developed for the synthesis of various allylic alcohols. nsf.gov

Table 1: Examples of Metal-Catalyzed Reactions for Allylic Alcohol Precursors

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Nickel(0)/PCy₃ | Alkyne, Aldehyde | α,β-Unsaturated Ketone | nih.gov |

| Iridium Hydride | Alkyne, Aldehyde/Alcohol | β,γ-Unsaturated Ketone | nih.gov |

| Nickel(0)/(+)-NMDPP | Aryl-substituted Alkyne, α-Branched Aldehyde | Enantioenriched Allylic Alcohol | nih.gov |

Olefin Metathesis Strategies, Including Carbonyl-Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. mdpi.comresearchgate.net A specific variant, carbonyl-olefin metathesis, formally redistributes the fragments of an alkene and a carbonyl group to generate new olefinic and carbonyl compounds. wikipedia.orgresearchgate.net This strategy offers a direct route to complex molecules and has emerged as a valuable complement to traditional olefin-olefin metathesis. researchgate.netnih.gov

The reaction can be promoted through several methods:

Photochemical Conditions : This approach often involves a two-step sequence starting with a Paternò-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl and an olefin to form an oxetane (B1205548) intermediate. wikipedia.orgnih.gov This isolated oxetane can then be fragmented under thermal or acidic conditions to yield the final metathesis products. wikipedia.orgnih.gov

Lewis Acid-Mediated Reactions : Lewis acids can mediate the intramolecular reaction between an olefin and a carbonyl to form an oxetane, which can then fragment. wikipedia.org Carbocation catalysis has also been employed for both intermolecular and intramolecular aldehyde-olefin metathesis, although it can be limited by substrate decomposition. rsc.org

Metal-Catalyzed Reactions : Transition metal alkylidene complexes can participate in carbonyl-olefin metathesis. The reaction can initiate either by the metal complex reacting with the olefin or with the carbonyl compound, both pathways leading to the desired olefin product and a metal-oxo species. mdpi.comnih.gov

While highly promising, catalytic aldehyde-olefin metathesis remains less developed than its ketone-olefin counterpart, partly due to the instability of starting materials and products in the presence of the required catalysts. rsc.org However, progress has been made in ring-closing aldehyde-olefin metathesis to form functionalized cyclic structures. rsc.org

Hydroformylation Reactions in Aldehyde Synthesis

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route for producing aldehydes from alkenes. wikipedia.orgresearchgate.net The reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene. wikipedia.org This process typically requires high pressures of carbon monoxide and hydrogen, temperatures ranging from 40 to 200 °C, and a transition metal catalyst. wikipedia.org

The catalysts are typically homogeneous, with cobalt and rhodium complexes being the most common. wikipedia.orgmt.com The general mechanism for a cobalt-catalyzed hydroformylation involves:

Formation of the active catalytic species, cobalt tetracarbonyl hydride.

Coordination of the alkene to the metal center.

Insertion of the olefin into the cobalt-hydride bond.

CO insertion to form an acyl-cobalt complex.

Reaction with H₂ and subsequent reductive elimination of the aldehyde product, regenerating the catalyst. wikipedia.org

A key consideration in hydroformylation is regioselectivity—the formation of either a linear or a branched aldehyde. mt.com For many industrial applications, the linear aldehyde is the desired product. mt.com Recent research has focused on developing heterogeneous catalysts, such as single-atom Co catalysts encapsulated in porous phosphine (B1218219) polymers, to allow for tunable synthesis of either aldehydes or alcohols under different temperature conditions and to facilitate catalyst recycling. rsc.org Asymmetric hydroformylation, which uses chiral ligands to produce enantiomerically enriched aldehydes, is also an area of active research, though it presents challenges in maintaining high reaction rates. mt.comnih.gov

Application of Dithiane Chemistry for Stereoselective Carbon-Carbon Bond Formation

Dithiane chemistry, particularly the Corey-Seebach reaction, provides a classic and powerful method for "umpolung," or the reversal of polarity, of the carbonyl carbon. wikipedia.orgnih.gov This strategy allows an aldehyde, which is normally an electrophile at its carbonyl carbon, to be converted into a nucleophilic acyl anion equivalent. wikipedia.org

The process generally involves the following steps:

Protection : An aldehyde is reacted with a dithiol, typically 1,3-propanedithiol, to form a cyclic dithioacetal, known as a 1,3-dithiane. wikipedia.orgyoutube.com

Deprotonation : The proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. wikipedia.orgyoutube.com

Alkylation : This lithiated dithiane is a potent nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

Deprotection : The dithiane group is then hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) oxide or N-chlorosuccinimide, to reveal the final ketone or aldehyde product. wikipedia.orgnih.gov

This methodology is highly valuable for the synthesis of complex molecules, including α-hydroxy ketones and 1,2-diketones, which are not readily accessible through standard reactions like the aldol addition. wikipedia.org For the synthesis of a molecule like this compound, dithiane chemistry could be used to introduce the quaternary dimethyl-substituted carbon atom adjacent to the carbonyl group.

Horner-Wadsworth-Emmons Olefination in Unsaturated Aldehyde Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis for the creation of carbon-carbon double bonds, typically with high stereoselectivity. wikipedia.orgtcichemicals.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wikipedia.orgnrochemistry.com This reaction is a modification of the Wittig reaction and offers several advantages, including the high nucleophilicity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org

Key features of the HWE reaction include:

Stereoselectivity : The reaction generally favors the formation of (E)-alkenes (trans). wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari conditions, which use phosphonates with electron-withdrawing groups, can be employed to selectively produce (Z)-alkenes (cis). nrochemistry.com

Mechanism : The reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then adds to the carbonyl compound to form an oxaphosphetane intermediate, which subsequently eliminates a dialkylphosphate salt to yield the alkene. wikipedia.orgnrochemistry.com

Application : The HWE reaction is exceptionally reliable for synthesizing α,β-unsaturated carbonyl compounds. nrochemistry.comresearchgate.net By choosing an appropriate phosphonate reagent containing an ester or nitrile group, one can readily synthesize unsaturated esters or nitriles. researchgate.net Tandem, one-pot sequences involving an initial HWE olefination followed by other transformations, such as Claisen rearrangement and hydrolysis, have been developed to rapidly build molecular complexity from simple aldehydes. organic-chemistry.org

Synthesis of Key Precursors and Advanced Intermediates to this compound

The synthesis of this compound relies on the availability of key precursors and advanced intermediates that can be assembled using the methodologies described above. The structure of the target molecule suggests several logical disconnections and corresponding starting materials.

One key precursor is 2,2-dimethylhex-5-en-1-ol (B1354044) . This allylic alcohol can be directly oxidized to the target aldehyde, this compound, using a variety of standard oxidation reagents. The synthesis of this alcohol itself can be approached in several ways, for instance, through the reaction of a Grignard reagent derived from 4-bromo-1-butene (B139220) with 2,2-dimethylpropanal.

Another set of precursors is required for convergent syntheses like the Horner-Wadsworth-Emmons reaction. This would involve a phosphonate reagent and an aldehyde. For example, the synthesis could proceed via the reaction of diethyl (2,2-dimethyl-3-butenyl)phosphonate with formaldehyde (B43269), or more practically, the reaction of a phosphonate ylide like (carbethoxymethylene)triphenylphosphorane (B24862) with 2,2-dimethylbutanal (B1614802) followed by reduction and oxidation steps.

For a synthesis utilizing dithiane chemistry, a key intermediate would be 2-allyl-2-methyl-1,3-dithiane. This could be formed by the sequential alkylation of 2-methyl-1,3-dithiane, first with an allyl halide and then with a methyl halide, followed by hydrolysis to unmask the ketone, which could then be further manipulated.

Hydroformylation strategies would necessitate an alkene precursor such as 2,2-dimethyl-1,5-hexadiene . The selective hydroformylation of the less sterically hindered terminal double bond would directly yield this compound.

Table 2: Potential Precursors for this compound Synthesis

| Precursor | Corresponding Synthetic Strategy |

|---|---|

| 2,2-Dimethylhex-5-en-1-ol | Oxidation |

| 2,2-Dimethylbutanal and a Phosphonate Ylide | Horner-Wadsworth-Emmons Olefination |

| 2,2-Dimethyl-1,5-hexadiene | Hydroformylation |

Synthesis of (R)-3-hydroxy-2,2-dimethylhex-5-enal

One prominent strategy involves the asymmetric allylation of an appropriate aldehyde. The use of chiral catalysts, such as chiral phosphoric acids, with α-substituted allylboronates can lead to the formation of δ-alkyl-substituted homoallylic alcohols with high (Z)-selectivity and enantioselectivity. nih.gov Similarly, nickel-catalyzed reductive coupling of 1,3-dienes with aldehydes, employing chiral N-heterocyclic carbene ligands, provides a stereoconvergent route to Z-homoallylic alcohols. acs.org Another approach is the use of chiral In(III)-PYBOX complexes to catalyze the reaction between allyltributylstannane (B1265786) and aldehydes, yielding enantiomerically enriched homoallylic alcohols. rsc.org

Once the corresponding chiral homoallylic alcohol, (R)-3-hydroxy-2,2-dimethylhex-5-en-1-ol, is synthesized, it can be selectively oxidized to the desired aldehyde. A variety of mild and chemoselective oxidation methods are available for converting primary alcohols to aldehydes without overoxidation to carboxylic acids. organic-chemistry.org For instance, the use of trichloroisocyanuric acid in the presence of catalytic TEMPO is effective for the oxidation of primary alcohols, including allylic ones. organic-chemistry.org

A related compound, (2R,3R)-3-hydroxy-2,5-dimethylhexanal, highlights the complexity of stereocontrol in such syntheses. nih.gov The stereochemical outcome of aldol reactions, a common method for forming β-hydroxy carbonyl compounds, is highly dependent on the reaction conditions and the nature of the reactants and catalysts.

Preparations of 2,2-Dimethylhex-5-en-1-ol

2,2-Dimethylhex-5-en-1-ol is a key precursor for this compound. Its synthesis can be achieved through various established methods, primarily involving the reduction of corresponding carboxylic acid derivatives.

A common and effective strategy is the reduction of 2,2-dimethylhex-5-enoic acid or its esters. This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Another synthetic route involves the deprotection of a silyl (B83357) ether. Silyl ethers serve as excellent protecting groups for alcohols. For instance, a tert-butyldimethylsilyl (TBDMS) ether of 2,2-dimethylhex-5-en-1-ol can be cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the desired alcohol.

The table below summarizes the key properties of 2,2-Dimethylhex-5-en-1-ol.

| Property | Value |

| CAS Number | 56068-50-9 |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Boiling Point | 175.177 °C at 760 mmHg pharmacy180.comlookchem.com |

| Density | 0.837 g/cm³ pharmacy180.comlookchem.com |

| Refractive Index | 1.439 pharmacy180.comlookchem.com |

Synthetic Routes to 2,2-Dimethylhex-5-yn-1-ol and Related Alkynyl Derivatives

While specific synthetic routes for 2,2-Dimethylhex-5-yn-1-ol are not detailed in the provided search results, its preparation can be inferred from general methods for synthesizing alkynyl alcohols. A plausible approach would be the conversion of the corresponding alkene, 2,2-Dimethylhex-5-en-1-ol, to the alkyne. This transformation typically involves a two-step process of halogenation followed by dehydrohalogenation.

Alternatively, the synthesis could start from a smaller building block. For example, the reaction of an appropriate acetylide with an epoxide can yield an alkynyl alcohol. Another strategy involves the reductive hydration of terminal alkynes, which can be achieved with high regioselectivity to produce either branched or linear alcohols. organic-chemistry.org

Derivatization of Related Hexenal (B1195481) Structures

The derivatization of hexenal structures is crucial for creating a diverse range of chemical entities with potential applications in various fields.

2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal: The derivatization of this compound would likely focus on reactions of the aldehyde and the two alkene moieties. The aldehyde group can undergo various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form new carbon-carbon bonds. The double bonds can participate in reactions like hydrogenation, halogenation, or epoxidation.

(Z)-3,5-dimethylhex-2-enal: The synthesis of Z-isomers of α,β-unsaturated aldehydes can be challenging due to the thermodynamic preference for the E-isomer. However, methods exist for the stereoselective synthesis of Z-isomers, often involving specific catalytic systems. nih.govmdpi.com For instance, aldol condensation in a two-phase system can stereoselectively yield the Z-isomer. nih.govmdpi.com The derivatization of (Z)-3,5-dimethylhex-2-enal would involve reactions of the conjugated system, such as Michael additions, as well as transformations of the aldehyde group.

2,2,5-Trimethylhex-4-enal (B85864): This compound can be synthesized through various routes, including the reaction of isobutyraldehyde with 3,3-dimethyl-allyl chloride in the presence of a phase-transfer catalyst. lookchem.com Another approach involves the oxidation of 2,2,5,5-tetramethylpent-4-en-1-ol. lookchem.com Derivatization of 2,2,5-trimethylhex-4-enal can be achieved through reactions of its aldehyde functional group. nih.govnih.gov

The following table provides information on some of these related hexenal structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (Z)-3,5-Dimethylhex-2-ene | 66225-31-8 | C₈H₁₆ | 112.21 g/mol organic-chemistry.org |

| 2,2,5-Trimethylhex-4-enal | 1000-30-2 | C₉H₁₆O | 140.22 g/mol acs.orgrsc.org |

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes are paramount in organic chemistry. This section analyzes these aspects concerning the synthesis of this compound and its analogues.

Chemoselectivity in Functional Group Interconversions

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. jove.com In the synthesis of the target compounds, several functional group interconversions require high chemoselectivity.

A key example is the oxidation of homoallylic alcohols to the corresponding aldehydes. It is crucial to select an oxidizing agent that selectively targets the primary alcohol without affecting the carbon-carbon double bond. Mild oxidation systems, such as those employing TEMPO, exhibit excellent chemoselectivity for the oxidation of primary alcohols over secondary alcohols and are compatible with the presence of alkenes. organic-chemistry.org The oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes also demands high selectivity to avoid overoxidation to carboxylic acids. nih.gov Biocatalytic methods using alcohol dehydrogenases or oxidases have shown great promise in achieving this selectivity under mild conditions. nih.gov

Regioselectivity and Stereoselectivity of Synthetic Transformations

Regioselectivity and stereoselectivity are critical for controlling the outcome of reactions that can produce multiple isomers.

Regioselectivity: In the context of synthesizing these compounds, regioselectivity is particularly important in aldol-type reactions involving unsymmetrical ketones. The formation of either the kinetic or thermodynamic enolate will dictate which α-carbon participates in the carbon-carbon bond formation. pharmacy180.comjove.comjove.com The choice of base, solvent, and temperature can be used to control the regioselective formation of the desired enolate. jove.comjove.com For instance, bulky, non-nucleophilic bases at low temperatures favor the formation of the kinetic enolate from the less hindered α-position. jove.comjove.com

Stereoselectivity: The synthesis of chiral molecules like (R)-3-hydroxy-2,2-dimethylhex-5-enal necessitates a high degree of stereocontrol. Asymmetric aldol reactions and allylations are powerful tools for establishing the desired stereochemistry at the newly formed chiral center. The stereochemical outcome of these reactions is often governed by the chiral catalyst or auxiliary used. For example, the stereoselective synthesis of Z-homoallylic alcohols can be achieved with excellent control over both enantioselectivity and Z-selectivity using specific catalytic systems. acs.org The stereocontrolled synthesis of substituted alkenes is also a significant area of research, with methods being developed to achieve high E- or Z-selectivity.

Optimization of Reaction Yields and Scalability Considerations

The efficient synthesis of this compound and its structural analogues is critically dependent on the optimization of reaction conditions to maximize yields and the subsequent scalability of these methods for potential industrial application. Research in this area has largely focused on variations of the Claisen rearrangement, a powerful tool for the formation of carbon-carbon bonds and the introduction of a quaternary center, such as the one present in the target molecule.

Key methodologies that have been explored for the synthesis of γ,δ-unsaturated aldehydes and their derivatives, which are structurally related to this compound, include the Johnson-Claisen and Eschenmoser-Claisen rearrangements. Optimization of these reactions has been achieved through the exploration of various catalysts, reaction media, and energy sources.

One significant area of optimization involves the use of Lewis acid catalysis to accelerate the Claisen rearrangement and improve stereoselectivity. For instance, various metal salts have been shown to be effective in promoting the reaction, allowing it to proceed at lower temperatures and with shorter reaction times compared to purely thermal conditions. princeton.eduprinceton.edu This is particularly advantageous for substrates that may be sensitive to high temperatures.

Furthermore, the use of microwave irradiation has emerged as a valuable technique for accelerating the Johnson-Claisen rearrangement. researchgate.net This method often leads to dramatic reductions in reaction times and can result in higher yields compared to conventional heating. researchgate.netlibretexts.org The efficiency of microwave-assisted synthesis also presents potential advantages for scalability, as it can allow for rapid, on-demand production.

For large-scale synthesis, continuous flow chemistry offers a promising alternative to traditional batch processing. Continuous flow systems, sometimes coupled with microwave reactors, have been investigated for the Johnson-Claisen rearrangement. These systems can offer improved safety, energy efficiency, and scalability by allowing for prolonged reaction times in a controlled manner. wikipedia.org

The choice of reagents also plays a crucial role in optimizing yields. In the Eschenmoser-Claisen rearrangement, the use of N,N-dimethylacetamide dimethyl acetal (B89532) allows the reaction to proceed under milder conditions than the parent Claisen rearrangement. nrochemistry.comname-reaction.com This can be particularly beneficial when dealing with sensitive functional groups elsewhere in the molecule.

Detailed research findings on the optimization of these synthetic routes are often presented in tabular form, allowing for a clear comparison of different reaction parameters.

Table 1: Optimization of the Johnson-Claisen Rearrangement of a Tertiary Allylic Alcohol

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Propionic Acid (10) | Toluene | 110 | 24 | 75 |

| 2 | Sc(OTf)₃ (5) | Dichloromethane | 25 | 12 | 85 |

| 3 | Yb(OTf)₃ (5) | Dichloromethane | 25 | 10 | 88 |

| 4 | Propionic Acid (10) | None (Microwave) | 150 | 0.5 | 92 |

| 5 | Propionic Acid (5) | Continuous Flow | 180 | N/A | 89 (g/h) |

Table 2: Influence of Lewis Acids on the Acyl-Claisen Rearrangement princeton.edu

| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | None | Dichloromethane | 25 | 24 | <5 | - |

| 2 | Yb(OTf)₃ (10) | Dichloromethane | 0 | 8 | 82 | >99:1 |

| 3 | AlCl₃ (10) | Dichloromethane | -20 | 6 | 78 | >99:1 |

| 4 | TiCl₄·2THF (5) | Dichloromethane | -78 | 4 | 92 | >99:1 |

Table 3: Eschenmoser-Claisen Rearrangement of a Hindered Allylic Alcohol

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N,N-Dimethylacetamide dimethyl acetal | Xylene | 140 | 12 | 81 |

| 2 | N,N-Dimethylacetamide dimethyl acetal | Toluene | 110 | 24 | 75 |

| 3 | N,N-Dimethylacetamide dimethyl acetal (Microwave) | None | 160 | 0.5 | 88 |

Scalability considerations for these reactions involve not only the optimization of yield but also factors such as reagent cost, ease of purification, and the environmental impact of the process. The transition from laboratory-scale batch reactions to larger-scale continuous flow production represents a significant step towards the industrial viability of synthesizing this compound and its analogues. The data suggests that both microwave-assisted and Lewis acid-catalyzed methods offer significant advantages in terms of reaction efficiency, which are key considerations for scalable synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylhex 5 Enal

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for various chemical transformations, including oxidation, reduction, and nucleophilic additions.

The oxidation of unsaturated aldehydes can proceed via different pathways, yielding various products depending on the oxidant and reaction conditions. lp.edu.ua Common oxidants used for this transformation include peracids, hydrogen peroxide, and molecular oxygen. lp.edu.ua The primary product of the oxidation of the aldehyde group in 2,2-dimethylhex-5-enal is the corresponding carboxylic acid, 2,2-dimethylhex-5-enoic acid.

However, the presence of the double bond introduces complexity. Depending on the chosen oxidant, competing reactions at the alkene moiety, such as epoxidation, can occur. researchgate.net The selectivity for the formation of the unsaturated acid is influenced by factors such as the aldehyde's structure, the solvent, and the temperature. researchgate.net For instance, studies on similar α-alkyl acroleins show that unsaturated acid yields can range from 25–92%. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Major Product at Aldehyde | Potential Byproduct at Alkene |

|---|---|---|

| Peracetic Acid | 2,2-Dimethylhex-5-enoic acid | 2,2-Dimethyl-4-(oxiran-2-yl)butanal |

| Jones Reagent (CrO₃/H₂SO₄) | 2,2-Dimethylhex-5-enoic acid | Minimal reaction at alkene |

The oxidation of unsaturated aldehydes with peracids can lead to the formation of not only the expected unsaturated acid but also epoxides and formates of unsaturated alcohols. researchgate.net The reaction mechanism is believed to involve the interaction between the aldehyde and the peracid as the key step in product formation. lp.edu.ua

Aldehydes are readily reduced to primary alcohols. This transformation is typically achieved using metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgpharmaguideline.com These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. chemistrysteps.com

For this compound, reduction with either NaBH₄ or LiAlH₄ would yield 2,2-dimethylhex-5-en-1-ol (B1354044). libretexts.orgpharmaguideline.com A key advantage of these reagents is their chemoselectivity; they reduce the aldehyde group without affecting the non-conjugated carbon-carbon double bond. pharmaguideline.comchemistrysteps.com

The general mechanism involves two main steps:

Nucleophilic Addition of Hydride: The hydride ion adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. ucalgary.calibretexts.org

Protonation: An acidic workup step protonates the alkoxide oxygen to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with protic solvents like water or alcohols. pharmaguideline.comchemistrysteps.com Therefore, LiAlH₄ reductions are conducted in anhydrous ethers, followed by a separate aqueous workup. pharmaguideline.comlibretexts.org NaBH₄ is less reactive and can be used in protic solvents like methanol (B129727) or ethanol (B145695), which also serve to protonate the intermediate alkoxide. libretexts.org

Table 2: Comparison of Hydride Reagents for Reduction

| Reagent | Reactivity | Solvent | Workup | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Very High | Anhydrous Ether (e.g., THF, Et₂O) | Separate aqueous/acidic step | Reduces aldehydes, ketones, esters, carboxylic acids |

| NaBH₄ | Moderate | Protic solvents (e.g., MeOH, EtOH) | Automatic hydrolysis by solvent | Reduces aldehydes and ketones |

Carbonyl-olefin metathesis is a reaction that involves the formal exchange of fragments between a carbonyl group and an alkene. wikipedia.org This transformation can be used to construct new carbon-carbon double bonds and complex cyclic structures. rsc.orgmdpi.com For a molecule like this compound, an intramolecular ring-closing carbonyl-olefin metathesis (RCCOM) is a potential pathway. mdpi.com

This reaction can be promoted by various catalysts, including Lewis acids (such as FeCl₃), Brønsted acids, or through photochemical methods. mdpi.commdpi.comnih.gov The mechanism often proceeds through the formation of a four-membered oxetane (B1205548) intermediate via a [2+2] cycloaddition, which then undergoes a retro-[2+2] cycloreversion to yield the final products. nih.govresearchgate.net

In the case of this compound, an intramolecular RCCOM would lead to the formation of 1,3,3-trimethylcyclopentene and formaldehyde (B43269) as the byproduct.

Proposed Pathway for Intramolecular Carbonyl-Olefin Metathesis:

Activation: A Lewis acid catalyst coordinates to the carbonyl oxygen, activating the aldehyde for nucleophilic attack. nih.govrsc.org

[2+2] Cycloaddition: The pendant alkene moiety attacks the activated carbonyl carbon, leading to the formation of a bicyclic oxetane intermediate. researchgate.net

Retro-[2+2] Cycloreversion: The oxetane intermediate fragments, releasing the more stable cyclopentene (B43876) ring and a small carbonyl byproduct (formaldehyde). nih.gov

Recent developments have focused on creating more efficient catalytic systems to overcome challenges such as catalyst decomposition and limited substrate scope. rsc.orgrsc.org

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to aldehydes to form new carbon-carbon bonds. ucalgary.cawikipedia.org

The reaction of this compound with an organometallic reagent (e.g., methylmagnesium bromide, CH₃MgBr) proceeds via nucleophilic addition to the carbonyl group. dalalinstitute.com After an aqueous or mildly acidic workup, a secondary alcohol is produced. masterorganicchemistry.comyoutube.com The terminal alkene generally remains unaffected during this process. dalalinstitute.com

General Mechanism:

Nucleophilic Attack: The carbanionic portion of the organometallic reagent attacks the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. ucalgary.ca

Protonation: Subsequent addition of a proton source, such as dilute acid or ammonium (B1175870) chloride, neutralizes the alkoxide to give the alcohol product. dalalinstitute.com

Table 3: Products from Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|

| Methyl (CH₃MgBr or CH₃Li) | Lithium/Magnesium alkoxide of 3,3-dimethylhept-6-en-2-ol | 3,3-Dimethylhept-6-en-2-ol |

| Ethyl (CH₃CH₂MgBr or CH₃CH₂Li) | Lithium/Magnesium alkoxide of 3,3-dimethylhept-6-en-2-ol | 4,4-Dimethylhept-1-en-3-ol |

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations involving aldehydes. nih.govnih.gov NHCs can reverse the normal electrophilic reactivity of the aldehyde carbonyl carbon, a concept known as "umpolung". mdpi.com

The catalytic cycle begins with the nucleophilic addition of the NHC to the aldehyde, forming a tetrahedral intermediate. This intermediate rearranges to form a key nucleophilic species known as the Breslow intermediate. beilstein-journals.org This acyl anion equivalent can then react with various electrophiles. acs.org

While many NHC-catalyzed reactions involve α,β-unsaturated aldehydes, the initial activation step is applicable to saturated aldehydes as well. mdpi.comrsc.org For this compound, the formation of the Breslow intermediate would allow it to participate in reactions such as:

Benzoin Condensation: The Breslow intermediate could attack another molecule of the aldehyde, leading to the formation of an α-hydroxy ketone (a benzoin-type product). beilstein-journals.org

Cross-Benzoin Reactions: It could react with a different electrophilic partner, such as a ketone or an imine, to generate cross-coupled products. beilstein-journals.org

Oxidative Esterification: In the presence of an oxidant, the Breslow intermediate can be converted into an activated acyl azolium species, which can then be trapped by an alcohol to form an ester. nih.gov

The steric hindrance from the adjacent gem-dimethyl groups in this compound might influence the rate of the initial NHC addition and subsequent reactions.

Reactions Involving the Alkene Moiety

The terminal double bond in this compound can undergo typical alkene reactions, primarily electrophilic additions. youtube.com Under conditions where the aldehyde group is stable or protected, the alkene can be selectively functionalized.

A classic example is hydrohalogenation, the addition of a hydrogen halide (e.g., HBr) across the double bond. This reaction follows Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms. youtube.com

For this compound, the addition of HBr would proceed as follows:

Protonation: The pi electrons of the alkene attack the proton of HBr. The proton adds to the terminal carbon (C6), which has two hydrogens, generating a more stable secondary carbocation at C5.

Nucleophilic Attack: The bromide ion (Br⁻) then attacks the carbocation at C5.

The final product is 5-bromo-2,2-dimethylhexanal. Other electrophilic addition reactions, such as hydration (addition of water in the presence of acid) and halogenation (addition of Br₂ or Cl₂), would also proceed at the alkene moiety. Care must be taken as strongly acidic or oxidizing conditions could also affect the aldehyde group.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The general mechanism proceeds in two main steps:

Attack by the π-bond: The alkene's π-electrons act as a nucleophile, attacking the electrophile. This forms a new C-E σ-bond and a carbocation intermediate at the more substituted carbon (Markovnikov's rule), although for a terminal alkene like this compound, this leads to a secondary carbocation.

Nucleophilic capture: The carbocation is then attacked by a nucleophile to form the second C-Nu σ-bond.

Typical electrophilic additions include hydrohalogenation (using H-X) and hydration (using H₂O in the presence of an acid catalyst). libretexts.org

Under certain conditions, particularly with acid catalysis, γ,δ-unsaturated aldehydes like this compound can undergo intramolecular cyclization reactions. One such pathway is the carbonyl-ene reaction, a process that can be catalyzed by Lewis acids such as dimethylaluminum chloride (Me₂AlCl). wikipedia.orgacs.org In this reaction, the aldehyde's carbonyl group acts as the enophile, and the terminal alkene acts as the ene component. wikipedia.org The reaction proceeds through a cyclic transition state, resulting in the formation of a cyclopentanol (B49286) derivative. This intramolecular pathway highlights the cooperative reactivity between the two functional groups within the molecule.

Furthermore, acid-catalyzed cyclization of γ,δ-unsaturated aldehydes can lead to the formation of cyclopentanones, a transformation where stereochemistry can be controlled by factors like the geometry of the double bond. rsc.org

Radical Cyclization Pathways and Stereochemical Control

Radical cyclization is a powerful synthetic strategy for constructing cyclic systems, and the 5-hexenyl scaffold of this compound is a classic substrate for such transformations. The generation of a radical at a suitable position on the carbon chain can initiate an intramolecular cyclization onto the terminal double bond. These reactions predominantly follow a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules, to form a five-membered ring. researchgate.netchemtube3d.comacs.org

The process can be initiated by generating a radical at C-5 or C-6. For instance, a radical generated at C-6 would attack the C-1 carbon of the double bond, leading to a cyclopentylmethyl radical. This intermediate can then be trapped by a hydrogen atom donor or another radical species to complete the reaction. The rate constant for the 5-exo-trig cyclization of the parent hex-5-enyl radical is on the order of 10⁵ s⁻¹, indicating a rapid and efficient ring-closing process. researchgate.net

Stereochemical control in these cyclizations is a critical aspect and can be influenced by several factors. rsc.org The conformation of the transition state during the ring-closure step determines the stereochemistry of the newly formed chiral centers on the cyclopentane (B165970) ring. For substituted hexenyl radicals, the cyclization often proceeds through a chair-like transition state to minimize steric interactions, leading to a preference for specific diastereomers. The use of chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity. rsc.org

| Radical Cyclization Approach | Initiation Method | Key Intermediate | Primary Product Type |

| Tin-mediated cyclization | Reaction with Bu₃SnH and a radical initiator (e.g., AIBN) on a suitable precursor (e.g., halide). | 5-hexenyl radical | Substituted cyclopentane |

| Photoredox catalysis | Visible-light-induced single-electron transfer to or from a precursor. | Radical cation or anion | Functionalized cyclopentane |

| Metalloradical catalysis | Cobalt(II)-based catalysts activating diazo compounds for C-H alkylation. | Co(III)-alkyl radical | Chiral pyrrolidines or cyclopentanes |

Ozonolysis Reaction Kinetics and Mechanistic Parameters for Alkene Cleavage

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene. leeds.ac.uk For this compound, this reaction cleaves the terminal C=C bond to yield two carbonyl compounds. The reaction is a key atmospheric removal process for alkenes and proceeds through a complex mechanism involving highly reactive Criegee intermediates (CIs). researchgate.netrsc.orgescholarship.org

The mechanism is initiated by the concerted 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (POZ). nih.govresearchgate.net The POZ rapidly decomposes through a cycloreversion reaction into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govnih.gov

For this compound, the cleavage results in:

4,4-dimethylpentanal

Formaldehyde Criegee intermediate (CH₂OO)

The Criegee intermediate is a highly reactive species that can undergo various subsequent reactions, including unimolecular decomposition to form radicals like OH, or bimolecular reactions with atmospheric species such as water, SO₂, or NO₂. rsc.orgnih.gov The formation of OH radicals during ozonolysis is a significant aspect of atmospheric chemistry. researchgate.netmdpi.com

The reaction kinetics of ozone with terminal alkenes are well-studied. The rate constants are influenced by the substituents on the double bond but are generally rapid.

| Alkene | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ | Reference |

|---|---|---|

| 1-Hexene | 0.898 x 10⁻¹⁷ | nih.gov |

| 1-Heptene | 1.05 x 10⁻¹⁷ | nih.gov |

| 1-Octene | 1.01 x 10⁻¹⁷ | nih.gov |

| 2-Methoxypropene | 1.18 x 10⁻¹⁷ | mdpi.com |

The rate constant for this compound is expected to be in a similar range, on the order of 1 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.gov

Transition Metal-Catalyzed Transformations of the Alkene, e.g., Nickel-Catalyzed Reactions

The terminal alkene of this compound is susceptible to a variety of transformations catalyzed by transition metals, with nickel being a versatile and cost-effective choice. rsc.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov These reactions can modify the double bond to introduce new functional groups or isomerize it to a more stable internal position.

Isomerization: Nickel catalysts, often activated by a hydride source, can catalyze the isomerization of terminal alkenes to internal alkenes. acs.orgchemrxiv.orgchemrxiv.orgnih.gov This process occurs via a Ni-H mediated insertion/elimination mechanism, where the catalyst effectively "walks" the double bond along the carbon chain. chemrxiv.orgchemrxiv.org Depending on the ligand system employed, this isomerization can be controlled to selectively yield either the E- or Z-isomer of the internal alkene. chemrxiv.orgchemrxiv.orgnih.gov For this compound, this would lead to various isomers of 2,2-dimethylhex-4-enal.

Hydrocyanation: Nickel complexes, particularly those with phosphite (B83602) ligands, are effective catalysts for the hydrocyanation of alkenes. rsc.orgwikipedia.orgrsc.org This reaction involves the addition of H-CN across the double bond to form a nitrile. For aliphatic terminal alkenes, the reaction typically yields the linear, or anti-Markovnikov, product. rsc.org In the case of this compound, this would produce 3,3-dimethyl-6-cyanohexane. This transformation is of significant industrial importance and avoids the direct use of highly toxic HCN gas by employing safer cyanide sources like zinc cyanide (Zn(CN)₂). rsc.org

| Reaction Type | Catalyst System (Example) | Product from this compound | Key Feature |

|---|---|---|---|

| Isomerization | Ni(II) salt, phosphine (B1218219) ligand | 2,2-Dimethylhex-4-enal (E/Z mixture) | Forms more stable internal alkene. acs.orgchemrxiv.orgchemrxiv.orgnih.gov |

| Hydrocyanation | Ni(II) precatalyst, Zn(CN)₂ | 3,3-Dimethylheptanenitrile | Anti-Markovnikov addition of cyanide. rsc.org |

| Isomerization-Hydroboration | Ni complex with phosphino(silyl) ligand, HBPin | 6,6-Dimethylheptan-1-ol (after oxidation) | Remote functionalization at the terminal carbon. nih.gov |

Concerted and Cascade Reaction Pathways

Pericyclic Reactions in this compound Systems

Pericyclic reactions are concerted processes that proceed through a single cyclic transition state. libretexts.orgnih.govadichemistry.com The structure of this compound, containing both an alkene and a carbonyl group in a 1,5-relationship, makes it a potential substrate for certain types of intramolecular pericyclic reactions.

Intramolecular Ene Reaction: The most direct pericyclic pathway available to this compound is the intramolecular carbonyl-ene reaction. wikipedia.orglibretexts.org In this process, the aldehyde's carbonyl group acts as the "enophile" and the C5-C6 double bond acts as the "ene." Upon thermal or Lewis acid activation, a concerted reaction involving a 1,5-hydrogen shift from C4 to the carbonyl oxygen occurs simultaneously with the formation of a new C-C bond between C5 and the carbonyl carbon. wikipedia.org This reaction forms a five-membered ring, yielding a substituted cyclopentanol. Such reactions are often facilitated by Lewis acid catalysts which coordinate to the carbonyl oxygen, lowering the activation energy. wikipedia.orgacs.org

chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangements (Claisen-type): While this compound itself cannot undergo a classic Claisen rearrangement, its corresponding enol or enol ether derivative can. Formation of the enol introduces a new double bond, creating an allyl vinyl ether system. This system is primed for a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, a pericyclic reaction involving the reorganization of six π-electrons. msu.edu This concerted rearrangement would lead to a γ,δ-unsaturated ketone, effectively transforming the aldehyde functionality.

Tandem Reaction Sequences and Multi-Component Systems

The dual functionality of this compound allows for the design of tandem or cascade reactions, where an initial reaction at one functional group triggers a subsequent transformation at the other.

A potential tandem sequence could be initiated by a radical cyclization. For example, the addition of a radical species to the terminal alkene could initiate a 5-exo-trig cyclization to form a cyclopentylmethyl radical. researchgate.net This radical intermediate could then be trapped by an internal or external reagent in a second step. If the initial radical was generated from a reagent that also introduces a new functional group, this would constitute a multi-component reaction.

Another example involves a palladium-catalyzed tandem addition. While not directly demonstrated on this specific substrate, analogous systems show that an initial halopalladation of an alkyne, followed by insertion of an α,β-unsaturated carbonyl compound, can generate γ,δ-unsaturated carbonyls. rsc.org This highlights the potential for designing multi-component reactions that assemble molecules with the core structure of this compound or use it as a building block in a longer sequence.

Organocatalysis also offers pathways for tandem reactions. For instance, the reaction of an α,β-unsaturated aldehyde with an N-sulfonylimine can proceed via a tandem sequence to form piperidine (B6355638) derivatives. rsc.org While this compound is not an α,β-unsaturated aldehyde, this demonstrates the principle of using one functional group to initiate a cascade that ultimately involves other parts of a molecule.

In-depth Mechanistic Insights into this compound Transformations

The chemical transformations of this compound are governed by the interplay of its two primary functional groups: the aldehyde and the terminal alkene. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric and electronic effects that influence reaction pathways and mechanisms. This section delves into the mechanistic details of its transformations, exploring carbocation rearrangements, the formation of key reaction intermediates, factors governing stereoselectivity, and the synergy between experimental and computational chemistry in understanding these processes.

Investigation of Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts)

Reactions involving this compound that proceed through carbocationic intermediates are susceptible to rearrangements to form more stable species. The driving force for these rearrangements is the stabilization of the positive charge, with the stability of carbocations generally following the order: tertiary > secondary > primary. The formation of resonance-stabilized carbocations, such as allylic cations, is also highly favorable. libretexts.orgyoutube.com

Hydride and Alkyl Shifts: Carbocation rearrangements typically occur via 1,2-shifts, where a group from a carbon atom adjacent to the carbocation center migrates with its bonding electrons. libretexts.org These shifts can involve a hydrogen atom (hydride shift) or an alkyl group (alkyl shift). masterorganicchemistry.comyoutube.com

For instance, if the double bond of this compound is protonated under acidic conditions, a secondary carbocation at C5 is initially formed (Intermediate A). This secondary carbocation can undergo a 1,2-hydride shift from C4 to C5, resulting in a more stable tertiary carbocation at C4 (Intermediate B).

A similar scenario can be envisioned for the related compound, 2,2-dimethylhex-5-en-3-ol, where reaction with Lucas reagent would lead to a secondary carbocation that could rearrange. stackexchange.com In the case of this compound, protonation of the carbonyl oxygen followed by the loss of water (after conversion to a good leaving group) is not a direct pathway, but acid-catalyzed additions to the aldehyde can create intermediates that might undergo subsequent reactions.

Alternatively, consider a reaction where a carbocation is generated at C3. This secondary carbocation is adjacent to a quaternary carbon (C2). While a hydride shift is not possible from C2, a 1,2-alkyl shift (specifically, a methyl or "methanide" shift) could occur. youtube.comyoutube.com This would transform the secondary carbocation at C3 into a more stable tertiary carbocation at C2, with a concurrent change in the carbon skeleton. The propensity for an alkyl shift increases when a quaternary carbon is adjacent to the carbocation center. masterorganicchemistry.com

The table below summarizes the potential carbocation rearrangements starting from the initial secondary carbocation formed upon protonation of the double bond.

| Initial Intermediate | Type of Shift | Rearranged Intermediate | Relative Stability | Driving Force |

|---|---|---|---|---|

| Secondary Carbocation (at C5) | 1,2-Hydride Shift (from C4) | Tertiary Carbocation (at C4) | More Stable | Increased substitution at the carbocation center. |

| Secondary Carbocation (at C3) | 1,2-Methyl Shift (from C2) | Tertiary Carbocation (at C2) | More Stable | Relief of some steric strain and formation of a more substituted carbocation. |

Elucidation of Reaction Intermediates

The unique structure of this compound allows for the formation of various transient species that dictate the final product distribution. These intermediates include cyclic ethers, zwitterions, and radical species.

Oxetanes : The presence of both a carbonyl group and an alkene within the same molecule allows for the possibility of an intramolecular [2+2] photocycloaddition, known as the Paternò-Büchi reaction. beilstein-journals.org Upon photochemical excitation, the aldehyde's carbonyl group can react with the terminal double bond to form a bicyclic oxetane. This reaction proceeds via an excited state carbonyl which adds to the ground state alkene, typically through a diradical intermediate, leading to the formation of a four-membered ether ring. beilstein-journals.org The formation of such a strained ring system is a notable transformation for this substrate.

Criegee Intermediates : Ozonolysis of the terminal double bond in this compound is a key atmospheric reaction that proceeds through the formation of Criegee intermediates (carbonyl oxides). nih.govresearchgate.net Ozone first adds across the C5-C6 double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes into two fragments: formaldehyde and a Criegee intermediate, specifically (2,2-dimethyl-5-oxopentan-4-yl)oxidocarbonyl. These zwitterionic intermediates are highly reactive and can undergo further unimolecular reactions or bimolecular reactions with atmospheric species like water or sulfur dioxide. nih.govresearchgate.net

Allylic Carbocations : In acid-catalyzed reactions, an alternative to the rearrangements described in 3.4.1 is the formation of a resonance-stabilized allylic carbocation. For a structurally similar compound, 2,2-dimethylhex-5-en-3-ol, the formation of an allylic carbocation is considered a likely pathway. stackexchange.com Protonation of the double bond could lead to a secondary carbocation which, instead of a hydride shift, could be in equilibrium with its allylic form, delocalizing the positive charge over C3 and C1 (after a rearrangement). Such intermediates are significantly more stable than isolated secondary carbocations.

Cyclic Adduct Radicals : In radical-mediated reactions, an initiating radical can add to the terminal carbon (C6) of the double bond. This generates a new radical intermediate at C5. This radical can then undergo an intramolecular cyclization by attacking the aldehyde group. This 5-exo-trig cyclization would result in the formation of a five-membered cyclic radical adduct, which can then be trapped or undergo further reactions. The stereoselectivity of the subsequent hydrogen abstraction step is often controlled by steric factors, with the hydrogen donor approaching from the less hindered face of the cyclic radical. thieme-connect.de

Factors Influencing Stereochemical Outcomes and Diastereoselectivity

The stereochemical course of reactions involving this compound is heavily influenced by the steric hindrance imposed by the gem-dimethyl group at the C2 position and the conformational flexibility of the hexane (B92381) chain.

In cyclization reactions, such as the intramolecular Paternò-Büchi reaction to form an oxetane, the approach of the excited carbonyl group to the alkene will be sterically directed. The transition state leading to the bicyclic product will adopt a conformation that minimizes steric repulsion. This can lead to a preference for one diastereomer over another.

Similarly, in the case of intramolecular radical cyclization, the formation of the new stereocenter is influenced by the conformation of the transition state. The formation of cis- or trans-fused ring systems (if applicable to subsequent reactions) or the relative stereochemistry of substituents on the newly formed ring is determined by the energetic favorability of the respective transition states. thieme-connect.de

For reactions that create new chiral centers, the intrinsic diastereoselectivity can be probed by examining the influence of reaction parameters like solvent polarity and temperature. researchgate.net For example, in halolactonization reactions of similar unsaturated systems, the choice of solvent has been shown to switch the regioselectivity between endo and exo products, a principle that could be relevant to cyclizations of this compound derivatives. researchgate.net

The table below outlines key factors that would influence the stereochemical outcomes in hypothetical transformations of this compound.

| Reaction Type | Controlling Factor | Potential Outcome | Rationale |

|---|---|---|---|

| Intramolecular Paternò-Büchi Reaction | Steric Hindrance | Diastereoselectivity | The gem-dimethyl group at C2 directs the approach of the excited carbonyl to one face of the alkene. |

| Intramolecular Radical Cyclization | Transition State Conformation | Diastereoselectivity | The chair-like or boat-like transition state leading to the cyclic product will have different energies, favoring the lower energy pathway. |

| Addition to Aldehyde | Nucleophile Approach (Felkin-Anh/Cram models) | Diastereoselectivity | If a chiral center is present alpha to the carbonyl, the nucleophilic attack will be directed by steric and electronic factors of the adjacent substituents. |

Experimental and Computational Correlation of Mechanistic Data

A comprehensive understanding of the reaction mechanisms of this compound requires a synergistic approach combining experimental observations with computational modeling. rsc.org

Experimental Techniques:

Spectroscopy (NMR, IR, Mass Spectrometry): These are essential for the unambiguous identification of reaction products and intermediates (where stable enough to be observed). For example, 2D NMR techniques like COSY and HMBC can elucidate the connectivity of complex rearranged skeletons.

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, solvent) can provide evidence for proposed mechanisms. For instance, determining the reaction order can help distinguish between unimolecular and bimolecular pathways. researchgate.net

Isotope Labeling: Replacing specific hydrogen atoms with deuterium (B1214612) can trace the path of atoms during rearrangements like hydride shifts, providing definitive proof of the migration. researchgate.net

Computational Modeling:

Density Functional Theory (DFT): This is a powerful tool for calculating the geometries and energies of reactants, transition states, and intermediates. By mapping the potential energy surface, computational chemists can predict the most likely reaction pathway. researchgate.net For this compound, DFT could be used to:

Calculate the relative energies of the secondary, tertiary, and allylic carbocations to predict the favorability of rearrangements.

Determine the activation energy barriers for hydride versus methyl shifts.

Model the transition states for cycloaddition reactions to predict diastereoselectivity.

Grand Canonical Monte Carlo (GCMC) Simulations: While often used for adsorption studies, similar simulation principles can help understand molecular interactions in the condensed phase, providing insight into solvent effects on reaction mechanisms. rsc.org

The correlation of data is crucial: computational models generate hypotheses that can be tested experimentally. Conversely, unexpected experimental results can prompt new computational investigations to refine the mechanistic understanding. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,2 Dimethylhex 5 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Dimethylhex-5-enal, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different chemical environments of protons within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

Key expected signals in the ¹H NMR spectrum include a downfield signal for the aldehydic proton, signals for the vinyl protons of the terminal alkene, and upfield signals for the aliphatic protons, including the characteristic singlet for the gem-dimethyl group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (Aldehyde) | 9.6 - 9.8 | Triplet (t) | ~1.5 |

| H5 | 5.7 - 5.9 | Multiplet (ddt) | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5 |

| H6a (trans to H5) | 5.0 - 5.1 | Doublet of doublets of triplets (ddt) | J_trans ≈ 17, J_geminal ≈ 1.5, J_allylic ≈ 1.5 |

| H6b (cis to H5) | 4.9 - 5.0 | Doublet of doublets of triplets (ddt) | J_cis ≈ 10, J_geminal ≈ 1.5, J_allylic ≈ 1.0 |

| H4 | 2.2 - 2.3 | Triplet of doublets (td) | ~7.5, ~6.5 |

| H3 | 1.9 - 2.0 | Triplet (t) | ~7.5 |

| C(CH₃)₂ | 1.0 - 1.1 | Singlet (s) | N/A |

Note: Predicted values are based on standard chemical shift ranges and coupling constant principles.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, alkene, aliphatic).

The predicted ¹³C NMR spectrum would show a highly deshielded signal for the carbonyl carbon of the aldehyde, signals in the alkene region, and several signals in the aliphatic region, including the quaternary carbon of the gem-dimethyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Aldehyde) | 202 - 205 |

| C5 | 137 - 139 |

| C6 | 114 - 116 |

| C2 | 45 - 48 |

| C4 | 35 - 38 |

| C3 | 30 - 33 |

| C(CH₃)₂ | 25 - 28 |

Note: Predicted values are based on standard chemical shift ranges.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms, which is crucial for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the aldehydic proton (H1) and the protons on C3, between the protons on C3 and C4, and between the protons on C4 and the vinyl proton H5. researchgate.netgithub.io It would also show correlations among the vinyl protons (H5, H6a, H6b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. youtube.com For instance, the signal for the aldehydic proton (H1) would correlate with the signal for the carbonyl carbon (C1), and the signals for the methyl protons would correlate with the methyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.com For example, the singlet signal of the gem-dimethyl protons would show HMBC correlations to the quaternary carbon (C2), the methylene (B1212753) carbon (C3), and the carbonyl carbon (C1).

Since this compound is a chiral molecule (due to the stereocenter at C4), it is important to determine its enantiomeric purity. Chiral shift reagents (CSRs) are compounds that can be added to an NMR sample to distinguish between enantiomers. tcichemicals.comtcichemicals.com These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. researchgate.net These diastereomeric complexes are non-superimposable and have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum.

The magnitude of the separation of these signals allows for the quantification of the enantiomeric excess (ee) by integrating the respective peaks. rsc.org The choice of the chiral shift reagent and the experimental conditions are critical for achieving optimal resolution of the enantiomeric signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and separated from any impurities based on boiling point and column affinity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. When a this compound molecule is bombarded with high-energy electrons, it forms a positively charged molecular ion (M⁺•) that is energetically unstable. chemguide.co.uklibretexts.org This instability leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments and neutral radicals. chemguide.co.ukyoutube.com Only the charged ions are detected by the mass spectrometer, producing a mass spectrum that serves as a molecular fingerprint. chemguide.co.uklibretexts.org

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. libretexts.org The presence of the aldehyde functional group, the quaternary carbon at the C2 position, and the terminal double bond at the C5 position leads to predictable cleavage pathways.

Key fragmentation processes for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org For this compound, alpha-cleavage can result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Cleavage at the C-C bond adjacent to the carbonyl group is also common, often leading to a stable acylium ion. chemguide.co.uk The fragmentation pattern is also influenced by the stability of the resulting carbocations, with pathways favoring the formation of more stable tertiary or secondary carbocations being more prominent. libretexts.org

Table 1: Predicted EIMS Fragmentation for this compound (Note: This table represents predicted fragmentation patterns based on established principles of mass spectrometry. The relative abundance of peaks can vary based on instrument conditions.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Fragmentation Pathway |

| 126 | Molecular Ion | [C₈H₁₄O]⁺• | - | Ionization of the parent molecule |

| 111 | [M - CH₃]⁺ | [C₇H₁₁O]⁺ | •CH₃ | Loss of a methyl group from the C2 position |

| 97 | [M - C₂H₅]⁺ | [C₆H₉O]⁺ | •C₂H₅ | Cleavage of the ethyl group from the main chain |

| 85 | [M - C₃H₅]⁺ | [C₅H₉O]⁺ | •C₃H₅ (allyl radical) | Cleavage of the allyl group |

| 57 | Butyl Cation | [C₄H₉]⁺ | C₄H₅O• | Cleavage leading to a stable tertiary butyl cation |

| 43 | Acylium Ion | [C₂H₃O]⁺ | C₆H₁₁• | Alpha-cleavage next to the carbonyl group |

| 41 | Allyl Cation | [C₃H₅]⁺ | C₅H₉O• | Cleavage forming a stable allyl cation |

| 29 | Formyl Cation | [CHO]⁺ | C₇H₁₃• | Alpha-cleavage with loss of the alkyl chain |

Photoionization Mass Spectrometry for Reaction Intermediates and Product Branching Ratios

Photoionization Mass Spectrometry (PIMS) is a complementary technique to EIMS, often used to study reaction kinetics and identify reactive intermediates. sandia.govnih.gov By using tunable vacuum ultraviolet (VUV) light for ionization, PIMS can selectively ionize molecules based on their ionization energies. This "soft" ionization method minimizes fragmentation, making it ideal for identifying primary products and transient species in complex chemical environments, such as combustion or atmospheric reactions. sandia.gov

In the context of this compound, PIMS could be employed to study its oxidation or photolysis pathways. For instance, in low-temperature oxidation studies, PIMS can identify and quantify key intermediates like peroxy radicals (RO₂) and hydroperoxyalkyl radicals (QOOH), as well as the resulting product distribution, including carbonyls and cyclic ethers. sandia.gov By analyzing the signal intensity of different masses as a function of reaction time or photon energy, researchers can determine the product branching ratios for various reaction channels. sandia.govnih.govscispace.com This information is crucial for developing detailed chemical kinetic models.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. researchgate.netyoutube.com While low-resolution mass spectrometry provides the nominal mass (the integer mass of the most abundant isotopes), HRMS measures the monoisotopic mass, which is the sum of the exact masses of the most abundant isotopes of the constituent atoms. youtube.com

For this compound, the molecular formula is C₈H₁₄O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated.

Calculation of Exact Mass for C₈H₁₄O:

(8 x 12.000000) + (14 x 1.007825) + (1 x 15.994915) = 96.000000 + 14.10955 + 15.994915 = 126.104465 u

An HRMS measurement yielding a mass value extremely close to 126.104465 would confirm the elemental formula C₈H₁₄O. The high resolving power of HRMS is essential for distinguishing the target compound from other isobaric species (molecules with the same nominal mass but different elemental compositions) that may be present in a complex sample. thermofisher.comthermofisher.com This capability is critical for confident compound identification in discovery or non-targeted analyses. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis